![molecular formula C12H22BrNO3 B2370724 Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1823253-73-1](/img/structure/B2370724.png)
Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Compounds like “Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For example, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. For instance, tert-butyl (4-(bromomethyl)benzyl)carbamate, a similar compound, has a molecular formula of C13H18BrNO2, an average mass of 300.191 Da, and a monoisotopic mass of 299.052094 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like molecular weight, solubility, melting point, boiling point, and pKa. For example, tert-butyl 4-(bromomethyl)benzoate, a similar compound, has a molecular weight of 271.15 g/mol .Scientific Research Applications
1. Synthesis of Chiral Amino Acid Derivatives
Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has been used in the synthesis of chiral amino acid derivatives. For instance, in a study by Kollár and Sándor (1993), a derivative of this compound underwent hydroformylation, resulting in important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
2. Synthesis of Phosphorylated Compounds
In another study, the brominated derivative of this compound was selectively phosphorylated with trimethyl and triethyl phosphites. This work, done by Pevzner (2003), highlights the compound's role in the synthesis of phosphorylated compounds, which are used as alkylating agents (Pevzner, 2003).
3. Development of SARS-CoV Protease Inhibitors
A study by Sydnes et al. (2006) demonstrated the synthesis of trifluoromethyl-β-amino alcohol from a derivative of tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate. This compound was then used to create peptides that showed inhibitory activity against the SARS-CoV protease, indicating its potential in antiviral research (Sydnes et al., 2006).
4. Synthesis of D-ribo-phytosphingosine
Lombardo et al. (2006) utilized a derivative of this compound in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. Their approach involved a high-yield synthesis using microwave-enhanced cross metathesis (Lombardo et al., 2006).
5. Stereoselective Alkylation in Organic Synthesis
The compound has also been used in stereoselective alkylation processes. A study by Koskinen, Saarenketo, and Straub (2004) reported on the diastereoselective alkylation of this compound's diastereomers, which is significant in the field of organic synthesis (Koskinen, Saarenketo, & Straub, 2004).
6. Antibacterial Agents Development
Research by Song et al. (2009) explored the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, including derivatives of tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, to screen for antibacterial activities. Their findings contributed to the development of potential antibacterial agents (Song et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEULXYRJGBJWFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
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